molecular formula C11H18N2O2 B14670240 1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one) CAS No. 48149-56-0

1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one)

Cat. No.: B14670240
CAS No.: 48149-56-0
M. Wt: 210.27 g/mol
InChI Key: DVPLXVQHUAAFOM-UHFFFAOYSA-N
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Description

1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one) is a chemical building block featuring two pyrrolidin-2-one moieties linked by a propane-1,3-diyl spacer. The pyrrolidin-2-one ring, a lactam, is a saturated heterocycle known for its defined three-dimensional structure and favorable physicochemical properties, which are valuable in drug discovery . This saturation allows for greater stereochemical exploration and improved coverage of pharmacophore space compared to flat, aromatic structures . The molecule's structure, containing amide groups within saturated rings, suggests potential for hydrogen bonding, which can influence solubility and binding interactions with biological targets. As a dimeric structure, this compound is of significant interest in medicinal chemistry for the development of novel bioactive molecules. It can serve as a versatile scaffold for creating bivalent ligands or molecular spacers in probe and drug design. Researchers can utilize this compound to synthesize new chemical entities, particularly in exploring structure-activity relationships (SAR) where the spatial orientation of functional groups is critical. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

48149-56-0

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1-[3-(2-oxopyrrolidin-1-yl)propyl]pyrrolidin-2-one

InChI

InChI=1S/C11H18N2O2/c14-10-4-1-6-12(10)8-3-9-13-7-2-5-11(13)15/h1-9H2

InChI Key

DVPLXVQHUAAFOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCN2CCCC2=O

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Molecular Structure and Substituent Effects

The target compound’s structural analogs vary in substituents, linker length, and functional groups, leading to distinct physicochemical and reactivity profiles. Key comparisons include:

Table 1: Structural Comparison of Pyrrolidin-2-one Derivatives
Compound Name Molecular Formula Substituents/Linkers Key Structural Features Reference
1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one) C₁₁H₁₈N₂O₂ Propane-1,3-diyl linker Symmetrical bis-lactam
1-(3-Pyrrolidin-1-ylpropyl)pyrrolidin-2-one C₁₁H₂₀N₂O Propyl linker with pyrrolidinyl group Asymmetric substitution
(E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one C₁₃H₁₅NO Propenone group with phenyl substituent α,β-unsaturated ketone
1,3-Dimethylpyrrolidin-2-one C₆H₁₁NO Methyl groups at positions 1 and 3 Monomeric lactam with alkylation
Diastereomeric 4-ethyl-1-phenylethylpyrrolidin-2-ones C₁₅H₁₈N₃O₃ Ethyl and phenylethyl substituents Stereochemical diversity

Key Observations :

  • Symmetry vs. Asymmetry : The target compound’s symmetry contrasts with analogs like 1-(3-pyrrolidin-1-ylpropyl)pyrrolidin-2-one, which has a more flexible, asymmetric structure.
  • Conjugation Effects : The α,β-unsaturated ketone in (E)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one enhances electrophilic reactivity compared to the saturated linker in the target compound.
  • Steric and Stereochemical Impact: Diastereomeric pyrrolidinones (e.g., 4-ethyl-1-phenylethyl derivatives) demonstrate how substituent position and stereochemistry influence crystallinity and solubility.

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogs:

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (mg/mL) LogP (Predicted) Reference
Diastereomeric pyrrolidin-2-ones 120–135 ~10 in DMSO 2.1–2.5
1,3-Dimethylpyrrolidin-2-one 25–30 (liquid) Miscible in H₂O 0.8
(E)-3-Phenylpropenone derivative 85–90 50 in chloroform 2.8

Analysis :

  • Polarity : The target compound’s bis-lactam structure likely increases polarity compared to 1,3-dimethylpyrrolidin-2-one, reducing water solubility but enhancing organic solvent compatibility.
  • Thermal Stability: Symmetrical bis-lactams often exhibit higher melting points than monomeric analogs due to intermolecular hydrogen bonding.

Biological Activity

1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of 1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one) typically involves the reaction of pyrrolidine with a suitable diisocyanate or diacid derivative. The resulting compound can be characterized using various techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. For instance, the NMR spectra reveal distinct peaks corresponding to the pyrrolidine moieties, confirming the successful formation of the compound.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine exhibit significant antimicrobial activity. For example, several studies have shown that pyrrolidine-based compounds can inhibit the growth of various bacterial strains. In vitro tests demonstrated that certain pyrrolidine derivatives had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Active Against
2,6-Dipiperidino-1,4-dibromobenzene0.0039S. aureus
2,4,6-Tripyrrolidinochlorobenzene0.025E. coli
1,3-DipyrrolidinobenzeneNo activity-

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that similar pyrrolidine derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation. For instance, compounds designed to bind to the Smac binding site have been reported to enhance apoptosis selectively in rapidly dividing cells such as those found in tumors .

Case Study: Apoptosis Induction

In a study investigating the effects of pyrrolidine derivatives on cancer cell lines, it was found that treatment with these compounds led to significant cell death in human tumor cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies.

The biological activity of 1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one) may involve several mechanisms:

  • DNA Interaction : Some studies suggest that pyrrolidine derivatives can interact with DNA structures, potentially stabilizing or destabilizing them depending on their chemical structure.
  • Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and cell signaling pathways.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temperatures reduce side reactions
Catalyst Loading5–10 mol%Excess catalyst may degrade product
SolventDMF or THFPolar aprotic solvents enhance reactivity

How can discrepancies in spectroscopic data (e.g., NMR, IR) for 1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one) derivatives be resolved?

Advanced Research Question
Contradictions in spectral data often arise from conformational flexibility or impurities. Methodological solutions include:

  • Dynamic NMR (DNMR) : Resolves overlapping signals caused by slow ring puckering in pyrrolidinone moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas to distinguish between isomeric byproducts .
  • X-ray Crystallography : Provides definitive structural assignments, particularly for stereoisomers .

Example : A 2022 study resolved conflicting 13C NMR^{13}\text{C NMR} shifts for pyrrolidine-2,3-dione derivatives by correlating computational (DFT) predictions with experimental data .

What theoretical frameworks guide the design of experiments involving 1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one)?

Basic Research Question
Research on this compound is often anchored in:

  • Retrosynthetic Analysis : Breaks down the target molecule into simpler precursors (e.g., pyrrolidinone monomers and propane-1,3-diol derivatives) .
  • Frontier Molecular Orbital (FMO) Theory : Predicts reactivity patterns, such as nucleophilic attack sites on the pyrrolidinone ring .

Case Study : A 2009 study leveraged FMO theory to optimize the regioselective alkylation of pyrrolidinone, achieving >90% selectivity for the 3-position .

How can computational methods address challenges in characterizing the compound’s supramolecular interactions?

Advanced Research Question
Non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence crystallization and solubility. Strategies include:

  • Molecular Dynamics (MD) Simulations : Model solvent effects on aggregation behavior .
  • Density Functional Theory (DFT) : Calculates interaction energies between the compound and co-crystallization agents (e.g., carboxylic acids) .

Example : MD simulations revealed that chloroform stabilizes intramolecular H-bonds in pyrrolidinone derivatives, explaining solvent-dependent crystallization outcomes .

What methodologies are recommended for analyzing kinetic versus thermodynamic control in reactions involving this compound?

Advanced Research Question

  • Variable-Temperature Experiments : Monitor product ratios at different temperatures to identify kinetically vs. thermodynamically favored pathways .
  • Isolation of Intermediates : Quench reactions at partial conversion (e.g., using TLC) to trap intermediates for spectroscopic analysis .

Data Insight : A 2013 study demonstrated that kinetic control at 50°C favored mono-alkylated products, while thermodynamic control at 100°C shifted selectivity toward bis-alkylated derivatives .

How can researchers reconcile contradictory bioactivity results in studies of pyrrolidinone derivatives?

Advanced Research Question
Bioactivity discrepancies often stem from impurities or assay variability. Mitigation strategies:

  • High-Purity Synthesis : Use column chromatography (e.g., silica gel, eluent: EtOAc/hexane) to isolate >99% pure compounds .
  • Dose-Response Curves : Establish EC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to validate target engagement .

Case Study : A 2022 study attributed inconsistent antimicrobial activity of pyrrolidinone derivatives to trace solvent residues (<0.1% DMF), resolved via lyophilization .

What advanced separation techniques are suitable for isolating enantiomers of 1,1'-(Propane-1,3-diyl)di(pyrrolidin-2-one)?

Advanced Research Question

  • Chiral Stationary Phase (CSP) HPLC : Use cellulose-based CSPs (e.g., Chiralpak IC) with ethanol/n-hexane mobile phases for baseline resolution .
  • Kinetic Resolution : Employ enantioselective catalysts (e.g., Jacobsen’s Co-salen) to preferentially synthesize one enantiomer .

Example : A 2017 protocol achieved 98% enantiomeric excess (ee) using (S)-BINOL-derived catalysts .

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